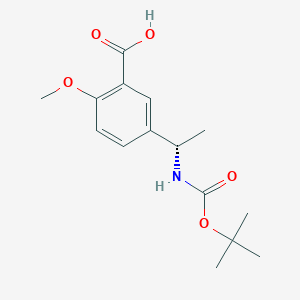

(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid” is a compound that involves a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis . It is particularly used in the protection of amines .

Synthesis Analysis

The synthesis of compounds involving the Boc group often involves the use of amino acid ionic liquids (AAILs) . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The Boc group in the compound contributes to its molecular structure . It is an organyl group and is a substituent group from tert-butoxycarbonyl anhydride .Chemical Reactions Analysis

The Boc group plays a significant role in the chemical reactions involving the compound. For instance, the distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by the Boc group. The Boc group is stable under various conditions .Wissenschaftliche Forschungsanwendungen

Peptidsynthese und Aminosäurederivate

Die tert-Butoxycarbonyl (Boc)-Gruppe wird häufig zum Schutz von Aminosäuren in der Peptidsynthese verwendet. Boc-Derivate von Aminosäuren dienen als Bausteine für die Konstruktion von Peptiden und Proteinen. Forscher nutzen Boc-geschützte Aminosäuren, um die Reaktivität während der Verlängerung der Peptidkette zu kontrollieren, wodurch eine selektive Kupplung gewährleistet und Nebenreaktionen minimiert werden .

Ionische Flüssigkeiten in der organischen Synthese

Boc-geschützte Aminosäure-ionische Flüssigkeiten (Boc-AAILs) haben sich als vielseitige Lösungsmittel und Reagenzien in der organischen Synthese etabliert. Diese ionischen Flüssigkeiten bei Raumtemperatur, die von kommerziell erhältlichen Boc-geschützten Aminosäuren abgeleitet sind, finden Anwendung in der Dipeptidsynthese. Insbesondere das Kupplungsreagenz N,N’-Diethylen-N’'-2-chlorethylthiophosphoramid verstärkt die Amidbildung in Boc-AAILs, ohne dass eine zusätzliche Base erforderlich ist, was zu einer effizienten Dipeptidsynthese führt .

Hydroxylierungsreaktionen

Die sterische Hinderung der tert-Butylgruppe beeinflusst die Reaktivitätsmuster. Forscher haben dieses Motiv eingesetzt, um die Selektivität bei nicht-gerichteten katalytischen Hydroxylierungsreaktionen zu verbessern. Durch die Einführung von tert-Butylsubstituenten erreichen sie konformative Steifigkeit und kontrollieren die Regioselektivität von Hydroxylierungsprozessen .

Zwischenprodukt bei der Ceftolozan-Synthese

Ceftolozan, ein Cephalosporin-Antibiotikum der fünften Generation, enthält tert-Butyl-N-(2-{[({1-Methyl-5-[(Triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate als wichtiges Zwischenprodukt. Die Synthese von Ceftolozan umfasst Amination, Reduktion, Veresterung, Tritylschutz und Kondensationsschritte, wobei das Zwischenprodukt mit einer Gesamtausbeute von 59,5 % erhalten wird .

Sterische Überfüllung und konformative Steifigkeit

Sowohl in der organischen als auch in der metallorganischen Chemie dient die tert-Butylgruppe als wertvolles Werkzeug, um sterische Überfüllung einzuführen und bestimmte Konformationen zu erzwingen. Ihre Präsenz beeinflusst Reaktionswege und Produktspezifität .

Biokatalyse und Enzyminhibition

Obwohl weniger erforscht, könnte die einzigartige Reaktivität der tert-Butylgruppe Anwendungen in biokatalytischen Prozessen finden. Das Verständnis ihrer Wechselwirkungen mit Enzymen und ihr Potenzial als Inhibitor könnte zu neuartigen therapeutischen Strategien führen .

Wirkmechanismus

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used in synthetic organic chemistry as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.

Mode of Action

The (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid compound likely interacts with its targets through the tert-butoxycarbonyl group. This group is known to protect amines during chemical reactions, preventing them from reacting with other groups until the Boc group is removed . The removal of the Boc group is typically achieved with a strong acid such as trifluoracetic acid (TFA), which results in the formation of a carbocation that can be stabilized by undergoing an elimination .

Biochemical Pathways

The compound’s tert-butoxycarbonyl group is known to be used in the synthesis of peptides , suggesting that it may play a role in peptide synthesis pathways.

Pharmacokinetics

The boc group is known to be easily removed under acidic conditions , which could potentially influence the compound’s bioavailability.

Result of Action

The use of the boc group in the compound suggests that it may play a role in protecting amines during chemical reactions, thereby influencing the structure and function of proteins and peptides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid. For instance, the removal of the Boc group is facilitated by acidic conditions . Therefore, the compound’s activity may be influenced by the pH of its environment.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The tert-butoxycarbonyl group in (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid plays a significant role in biochemical reactions. It is used as a protecting group for amines, which are strong nucleophiles and bases, to allow for transformations of other functional groups . The Boc group is most commonly used in the synthesis of peptides .

Cellular Effects

The Boc group is known to be stable under various conditions, which could potentially influence cellular processes .

Molecular Mechanism

The molecular mechanism of action of (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid involves the cleavage of the Boc group. This is typically achieved with a strong acid such as trifluoracetic acid (TFA). The first step involves the protonation of the carbonyl oxygen, resulting in a resonance-stabilized ion. This facilitates the cleavage of the Boc group .

Temporal Effects in Laboratory Settings

The Boc group is known to be stable under various conditions, which could potentially influence its long-term effects on cellular function .

Metabolic Pathways

The Boc group is known to be involved in various biosynthetic and biodegradation pathways .

Eigenschaften

IUPAC Name |

2-methoxy-5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-9(16-14(19)21-15(2,3)4)10-6-7-12(20-5)11(8-10)13(17)18/h6-9H,1-5H3,(H,16,19)(H,17,18)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVLYWINTIDCGC-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2415220.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415223.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2415225.png)

![6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2415227.png)

![5-Methylsulfonyl-1-oxaspiro[2.3]hexane](/img/structure/B2415229.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2415234.png)

![2-(3-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2415238.png)